N-[4-(propanoylcarbamothioylamino)phenyl]pentanamide
Overview
Description
N-[4-(propanoylcarbamothioylamino)phenyl]pentanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a pentanamide group attached to a phenyl ring, which is further substituted with a propanoylcarbamothioylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(propanoylcarbamothioylamino)phenyl]pentanamide typically involves the amidation reaction between isobutyryl methyl acetate and aniline. The reaction is carried out under specific conditions to ensure high yield and purity. The process involves the following steps:
Amidation Reaction: Isobutyryl methyl acetate reacts with aniline in the presence of a catalyst or under the action of a trace amount of an organic base catalyst.
Evaporation: The alcohol generated during the reaction is evaporated.
Purification: The product is purified by recycling excess isobutyryl acetate and obtaining high-purity this compound directly
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of green chemistry principles, such as avoiding low-boiling-point volatile toxic organic solvents, is emphasized to ensure a safe and eco-friendly production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(propanoylcarbamothioylamino)phenyl]pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Halogenating agents or nitrating agents can be used for substitution reactions on the phenyl ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[4-(propanoylcarbamothioylamino)phenyl]pentanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of N-[4-(propanoylcarbamothioylamino)phenyl]pentanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(tert-butylamino)sulfonyl]phenyl}pentanamide
- N-((4-(dimethylamino)phenyl)(pentanoylamino)methyl)pentanamide
- N-({4-[(propionylcarbamothioyl)amino]phenyl}carbamothioyl)pentanamide
Uniqueness
N-[4-(propanoylcarbamothioylamino)phenyl]pentanamide is unique due to its specific structural features and the presence of the propanoylcarbamothioylamino group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[4-(propanoylcarbamothioylamino)phenyl]pentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-3-5-6-14(20)16-11-7-9-12(10-8-11)17-15(21)18-13(19)4-2/h7-10H,3-6H2,1-2H3,(H,16,20)(H2,17,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPVEEOMVKJWHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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